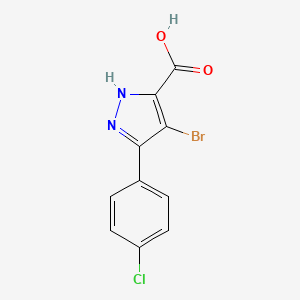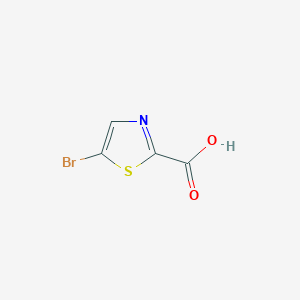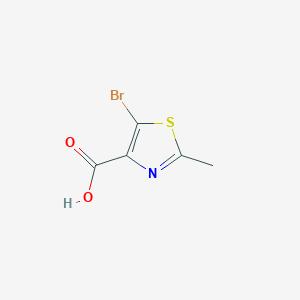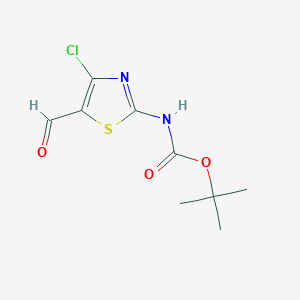
4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, also known as 4-BCPCA, is a synthetic compound used in a wide range of scientific research applications. It has a unique structure with a bromo, chloro, and carboxylic acid moiety, which makes it an interesting and useful compound for laboratory experiments. 4-BCPCA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Synthesis Methods and Intermediates
- Regioselective Synthesis : The compound has been utilized in the regioselective synthesis of related butyric acids, demonstrating the importance of its structure in creating specific, targeted chemical products (Heim-Riether, 2008).
- Intermediate for Synthesis : Serving as a key intermediate, this compound plays a role in the synthesis of various pyrazolyl pharmacophore-linked derivatives, indicating its utility in complex chemical processes (Khalifa, Nossier, & Al-Omar, 2017).
- Role in Creating Novel Compounds : Its involvement in the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds highlights its importance in developing new chemical entities (Yang Yun-shang, 2011).
Chemical Structure Analysis
- X-Ray Crystallography : The compound has been analyzed using X-ray crystallography, providing critical insights into its molecular structure and the interactions within (Kumarasinghe, Hruby, & Nichol, 2009).
- Structural Characterization : Detailed structural characterization of related pyrazole compounds has been conducted, which aids in understanding the chemical and physical properties of this class of compounds (Loh et al., 2013).
Application in Specialized Fields
- Nuclear Magnetic Resonance (NMR) : NMR studies of related compounds have been conducted, offering insights into the molecular structure and electronic properties of such chemicals, which could be extrapolated to this compound (García et al., 2010).
- Optical Nonlinearity : Research has been conducted on the optical nonlinearity of similar pyrazole compounds, suggesting potential applications in optical technologies and materials science (Chandrakantha et al., 2013).
properties
IUPAC Name |
4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-8(13-14-9(7)10(15)16)5-1-3-6(12)4-2-5/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKRBKPCSIBNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)



![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)

![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)

![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)

